

# Unveiling Secorapamycin B: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Secorapamycin B  
CAS No.: 185107-79-3  
Cat. No.: B1412474

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Secorapamycin B** is a macrolide compound that belongs to the family of rapamycin derivatives. Rapamycin, also known as sirolimus, is a well-studied natural product produced by the bacterium *Streptomyces hygroscopicus*, renowned for its potent immunosuppressive and anti-proliferative properties.[1] These properties stem from its ability to inhibit the mammalian target of rapamycin (mTOR), a crucial kinase involved in cell growth, proliferation, and survival.[1] **Secorapamycin B**, along with its counterpart Secorapamycin A, are ring-opened products of rapamycin.[2] Understanding the chemical structure and biological activity of these derivatives is crucial for several reasons, including the study of rapamycin's degradation pathways, the development of novel rapamycin analogs with improved pharmacokinetic profiles, and the comprehensive analysis of rapamycin-based therapeutics. This guide provides an in-depth exploration of the chemical structure, properties, and biological context of **Secorapamycin B**.

## The Chemical Architecture of Secorapamycin B

**Secorapamycin B** is a complex macrocyclic lactone that has undergone hydrolytic cleavage of the ester bond within the rapamycin macroring. This ring-opening results in a linear carboxylic acid derivative.

## Molecular Formula and Weight

The chemical identity of **Secorapamycin B** is defined by the following fundamental properties:

- Molecular Formula:  $C_{51}H_{81}NO_{14}$ [3][4]
- Molecular Weight: 932.19 g/mol [3][4]
- Accurate Mass: 931.5657[3]

## IUPAC Nomenclature and Structural Identifiers

The precise arrangement of atoms and stereochemistry in **Secorapamycin B** is captured by its systematic IUPAC name and other standardized identifiers:

- IUPAC Name: (S)-1-(2-((2R,3R,6S)-6-((2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-Dihydroxy-22-((1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraen-1-yl)-2-hydroxy-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylic acid[4]
- CAS Number: 185107-79-3[3][4]

- SMILES String:

CO(O1)C(=O)C(=O)N2CCCC[C@@H]2C(=O)O">C@@H1C(=C1C=C1C=C1C(C)CC(C)C(=O)\C(=C/C(C)C(=O)CC(O)C[C@@H]3CCOC)\C\3

The structural complexity of **Secorapamycin B** arises from its numerous stereocenters and the presence of a polyene chain. The SMILES string and IUPAC name encode the specific three-dimensional arrangement of its atoms, which is critical for its interaction with biological targets.

## Key Structural Features

The structure of **Secorapamycin B** can be dissected into several key functional and structural motifs:

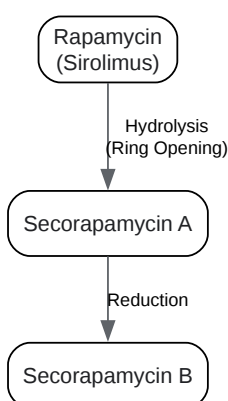
- Macrocyclic Core Remnant:** The core of the molecule is a long carbon chain that was formerly part of the 31-membered macrolactone ring of rapamycin.
- Pipecolic Acid Moiety:** A piperidine-2-carboxylic acid (pipecolic acid) unit is incorporated into the structure, a feature also present in the parent rapamycin molecule.<sup>[1]</sup>
- Cyclohexyl Group:** A substituted cyclohexyl ring is a prominent feature, derived from the shikimic acid pathway during the biosynthesis of rapamycin.<sup>[1]</sup>
- Polyene Chain:** A conjugated system of double bonds is present in the long carbon chain.
- Multiple Hydroxyl and Methoxy Groups:** The molecule is heavily functionalized with hydroxyl and methoxy groups, contributing to its polarity and potential for hydrogen bonding.

## Relationship to Rapamycin and Secorapamycin A

**Secorapamycin B** is a direct derivative of rapamycin. The formation of Secorapamycins A and B from rapamycin is a result of the hydrolysis of the lactone (ester) bond in the macrocyclic ring of rapamycin. This process can occur under certain conditions, such as in aqueous solutions, and is a key degradation pathway for rapamycin.<sup>[5][6]</sup>

The primary distinction between Secorapamycin A and **Secorapamycin B** lies in the degree of reduction of the polyketide chain. While Secorapamycin A retains the same number of double bonds as the opened rapamycin ring, **Secorapamycin B** is a dihydroxy-derivative, indicating the reduction of one of the keto groups in the original rapamycin structure to a hydroxyl group.

The following diagram illustrates the relationship between Rapamycin, Secorapamycin A, and **Secorapamycin B**.



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Caption: Relationship between Rapamycin and its Secorapamycin derivatives.

## Physicochemical Properties

A summary of the key physicochemical properties of **Secorapamycin B** is presented in the table below.

Property	Value	Source
Molecular Formula	C <sub>51</sub> H <sub>81</sub> NO <sub>14</sub>	[3][4]
Molecular Weight	932.19 g/mol	[3][4]
Accurate Mass	931.5657	[3]
CAS Number	185107-79-3	[3][4]

## Biosynthesis and Chemical Synthesis

### Biosynthesis

**Secorapamycin B** is not directly biosynthesized by *Streptomyces hygroscopicus*. Instead, it is a degradation product of rapamycin. The biosynthesis of rapamycin itself is a complex process involving a type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.[7] The biosynthesis starts with the precursor 4,5-dihydroxycyclohex-1-ene-carboxylic acid, which forms the cyclohexyl moiety.[1] The polyketide chain is then elongated and subsequently cyclized with the incorporation of L-pipecolate.[7][8] The formation of **Secorapamycin B** occurs post-biosynthetically through the hydrolysis and reduction of the parent rapamycin molecule.

### Chemical Synthesis

The chemical synthesis of **Secorapamycin B** is not commonly reported in the literature, as it is primarily considered a degradation product or impurity of rapamycin. However, its synthesis could theoretically be achieved through the controlled ring-opening and subsequent reduction of rapamycin.

### Biological Activity and Significance

The biological activity of **Secorapamycin B** is significantly attenuated compared to its parent compound, rapamycin. The immunosuppressive and anti-proliferative effects of rapamycin are mediated by the formation of a ternary complex with the FK506-binding protein 12 (FKBP12) and the FRB domain of mTOR.[9][10] The macrocyclic structure of rapamycin is crucial for maintaining the correct conformation to bridge these two proteins.

The ring-opening that forms **Secorapamycin B** disrupts this critical three-dimensional structure. As a result, **Secorapamycin B** is reported to not significantly affect mTOR function.[2] Studies on the closely related Secorapamycin A have shown that it has less than 4% of the potency of rapamycin in a thymocyte proliferation assay.[5] It is highly probable that **Secorapamycin B** exhibits a similarly diminished biological activity profile.

The primary significance of **Secorapamycin B** in a drug development context is as a degradation product and impurity of rapamycin. Its presence in rapamycin formulations can impact the overall potency and stability of the drug product. Therefore, analytical methods for the detection and quantification of **Secorapamycin B** are important for the quality control of rapamycin-based pharmaceuticals.

### Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Secorapamycin B** would typically be part of broader analytical methods for rapamycin and its related substances. A general workflow for such an analysis is outlined below.

### High-Performance Liquid Chromatography (HPLC) for the Analysis of Rapamycin and its Degradation Products

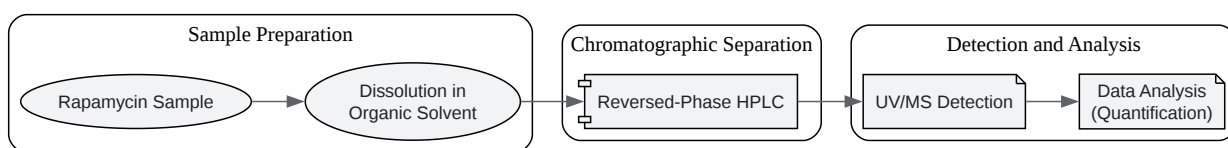
Objective: To separate and quantify rapamycin, Secorapamycin A, and **Secorapamycin B** in a sample.

Methodology:

- Sample Preparation: Dissolve the sample containing rapamycin in a suitable organic solvent, such as acetonitrile or methanol.
- Chromatographic System:

- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
- Flow Rate: A typical flow rate is around 1 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.
- Detection: UV detection at a wavelength of approximately 278 nm is suitable for these compounds. Mass spectrometry (LC-MS) can be used for more sensitive and specific detection and identification.
- Data Analysis: The retention times and peak areas are used to identify and quantify each component by comparison with reference standards.

The following diagram illustrates a typical analytical workflow for the characterization of **Secorapamycin B**.



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Caption: Analytical workflow for **Secorapamycin B** characterization.

## Conclusion

**Secorapamycin B** is a ring-opened and reduced derivative of the potent immunosuppressant rapamycin. While its biological activity is significantly diminished compared to the parent compound, its chemical structure and formation are of considerable interest in the context of rapamycin's stability and degradation. A thorough understanding of **Secorapamycin B** is essential for researchers and professionals involved in the development, manufacturing, and quality control of rapamycin-based therapeutics. The analytical methods outlined in this guide provide a framework for the accurate detection and quantification of this important related substance.

## References

- PubChem. Secorapamycin A | C51H79NO13 | CID 71772274. National Center for Biotechnology Information. [\[Link\]](#)
- precisionFDA. SECORAPAMYCIN A. [\[Link\]](#)
- SynZeal. Seco Rapamycin | 147438-27-5. [\[Link\]](#)
- Venkatasai Life Sciences. **Secorapamycin B**. [\[Link\]](#)
- Das, S., & Chandran, A. (2011). Synthesis and biological evaluation of rapamycin-derived, next generation small molecules. RSC Advances, 1(8), 1365-1377. [\[Link\]](#)
- ESS Chem Co. Secorapamycin [CAS 148554-65-8]. [\[Link\]](#)
- Poplawska, B., & Lempka, A. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. ARKIVOC, 2007(xii), 110-131. [\[Link\]](#)
- ResearchGate. Percentage of secorapamycin, the main degradation product of rapamycin, according to the formulation studied as captioned and described in Table 1 (F1–F9). [\[Link\]](#)

- Park, S. R., Yoo, Y. J., Ban, Y. H., & Yoon, Y. J. (2010). Biosynthesis of rapamycin and its regulation: past achievements and recent progress. *The Journal of Antibiotics*, 63(8), 434-441. [\[Link\]](#)
- Ritacco, F. V., et al. (2004). Production of Novel Rapamycin Analogs by Precursor-Directed Biosynthesis. *Applied and Environmental Microbiology*, 70(3), 1561-1567. [\[Link\]](#)
- Lorenz, M. C., & Heitman, J. (1995). Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface. *Chemistry & Biology*, 2(10), 661-671. [\[Link\]](#)
- Cruz, M. C., et al. (2011). Rapamycin Exerts Antifungal Activity In Vitro and In Vivo against *Mucor circinelloides* via FKBP12-Dependent Inhibition of Tor. *Antimicrobial Agents and Chemotherapy*, 55(11), 5205-5215. [\[Link\]](#)
- Sheridan, R. M., et al. (2002). Novel sulfur-containing rapamycin analogs prepared by precursor-directed biosynthesis. *Organic Letters*, 4(2), 265-268. [\[Link\]](#)

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## Sources

1. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
  2. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
  3. Secorapamycin B | TRC-S239555-1MG | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
  4. [venkatasailifesciences.com](https://www.venkatasailifesciences.com) [[venkatasailifesciences.com](https://www.venkatasailifesciences.com)]
  5. [caymanchem.com](https://www.caymanchem.com) [[caymanchem.com](https://www.caymanchem.com)]
  6. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
  7. Biosynthesis of rapamycin and its regulation: past achievements and recent progress - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
  8. Production of Novel Rapamycin Analogs by Precursor-Directed Biosynthesis - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
  9. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
  10. Rapamycin Exerts Antifungal Activity In Vitro and In Vivo against *Mucor circinelloides* via FKBP12-Dependent Inhibition of Tor - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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